eIF4A3-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

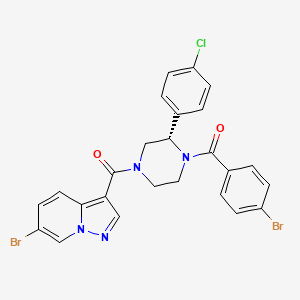

(4-bromophenyl)-[(2S)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19Br2ClN4O2/c26-18-5-1-17(2-6-18)24(33)31-12-11-30(15-23(31)16-3-8-20(28)9-4-16)25(34)21-13-29-32-14-19(27)7-10-22(21)32/h1-10,13-14,23H,11-12,15H2/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKAVTNXNVPCCN-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19Br2ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Eukaryotic Initiation Factor 4a 3 Inhibitor Eif4a3 in 2 As a Chemical Probe

Identification and Pharmacological Classification of eIF4A3-IN-2

This compound, with the Chemical Abstracts Service (CAS) number 2095677-20-4, was identified through high-throughput screening efforts aimed at discovering selective inhibitors of eIF4A3. nih.govnih.govciteab.com Pharmacologically, it is classified as a highly selective, noncompetitive, and allosteric inhibitor of eIF4A3. biorxiv.orgnih.gov Its inhibitory activity against the ATPase function of eIF4A3 is characterized by a half-maximal inhibitory concentration (IC50) of 110 nM. biorxiv.orgkaist.ac.kr The noncompetitive nature of its inhibition indicates that it does not bind to the ATP-binding site of the enzyme. spandidos-publications.com

Molecular Mechanism of this compound Action

The inhibitory effects of this compound are a direct consequence of its specific interaction with eIF4A3, leading to the modulation of the enzyme's key activities.

Allosteric Binding Site on eIF4A3

This compound binds to an allosteric site on the eIF4A3 protein, meaning it exerts its effect at a site distinct from the enzyme's active site. biorxiv.orgspandidos-publications.com Studies utilizing hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) have provided evidence for this allosteric binding. nih.govnih.govresearchgate.net The deuterium incorporation pattern observed in the presence of this compound overlaps with that of hippuristanol, a known pan-eIF4A inhibitor that also binds to an allosteric region. nih.govnih.gov This suggests that this compound induces a conformational change in eIF4A3, which in turn affects its enzymatic functions without directly competing with ATP or RNA binding. nih.govspandidos-publications.com

Inhibition of eIF4A3 ATPase and Helicase Activities

eIF4A3 is a DEAD-box RNA helicase, and its functions are dependent on its ability to hydrolyze ATP (ATPase activity) to unwind RNA secondary structures (helicase activity). nih.govnih.gov this compound has been shown to inhibit both of these critical activities. The inhibition of ATPase activity is well-quantified, with an IC50 value of 110 nM. biorxiv.orgkaist.ac.kr The suppression of helicase activity is a direct consequence of the inhibition of ATP hydrolysis; the helicase function is ATPase-dependent. nih.govnih.gov Research has demonstrated a strong correlation between the inhibition of ATPase activity and the suppression of helicase activity by this compound and its analogs. nih.govresearchgate.net

Effect on Nonsense-Mediated mRNA Decay (NMD) Activity

A primary function of eIF4A3 as a core component of the exon junction complex (EJC) is its participation in nonsense-mediated mRNA decay (NMD), a crucial cellular surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). nih.govnih.gov By inhibiting eIF4A3, this compound effectively suppresses NMD activity. biorxiv.orgspandidos-publications.com This effect is typically measured using reporter assays, often employing luciferase-based systems. nih.govspandidos-publications.com In these assays, a reporter construct is designed with a PTC that makes its mRNA a target for NMD. Inhibition of NMD by this compound leads to the stabilization of the reporter mRNA, resulting in increased luciferase expression. nih.govnih.govresearchgate.net Studies have shown that treatment with this compound leads to a dose-dependent increase in the levels of NMD-sensitive reporter transcripts, confirming its role as an NMD inhibitor. spandidos-publications.comnih.gov

Selectivity Profile of this compound Against Other RNA Helicases

A key attribute of a valuable chemical probe is its selectivity for its intended target over other related proteins. This compound exhibits high selectivity for eIF4A3 over its paralogs, eIF4A1 and eIF4A2, as well as other RNA helicases. spandidos-publications.com This selectivity is crucial because, while eIF4A3 is a component of the EJC involved in NMD and splicing, eIF4A1 and eIF4A2 are primarily involved in translation initiation. citeab.comnih.gov Even at high concentrations (e.g., 100 µM), this compound shows minimal to no inhibitory activity against eIF4A1 and eIF4A2, and other helicases such as the SF2 family member Brr2 and the DExH-box helicase DHX29. spandidos-publications.com

Table 1: Selectivity Profile of this compound and its Analogs

| Helicase | IC50 (µM) of Compound 2 (this compound) | IC50 (µM) of Analog 1o | IC50 (µM) of Analog 1q |

| eIF4A3 | 0.11 | 0.1 | 0.14 |

| eIF4A1 | >100 | >100 | >100 |

| eIF4A2 | >100 | >100 | >100 |

| Brr2 | >100 | >100 | >100 |

| DHX29 | >100 | >100 | >100 |

Data compiled from a review on eIF4A3 inhibitors. spandidos-publications.com

Application of this compound in Functional Interrogation of eIF4A3

The high selectivity of this compound makes it an invaluable tool for dissecting the specific roles of eIF4A3 in various cellular processes. By inhibiting eIF4A3, researchers can observe the downstream consequences and thus infer the protein's function.

One major application is in the study of alternative splicing . The inhibition of eIF4A3 has been shown to cause class-specific splicing defects. biorxiv.org For instance, studies using eIF4A3 inhibitors have revealed alterations in the splicing of genes involved in critical cellular functions. In pancreatic ductal adenocarcinoma cells, silencing of EIF4A3 led to significant changes in the splicing of 280 genes, with a prevalence of skipped exon events. nih.gov

Another significant area of investigation is the cell cycle . Inhibition of eIF4A3 by specific inhibitors has been linked to a G2/M phase cell cycle arrest. biorxiv.orgresearchgate.net This suggests a role for eIF4A3 in the normal progression of mitosis. Mechanistically, this has been associated with chromosome mis-segregation and spindle defects. biorxiv.org Furthermore, depletion of eIF4A3 has been shown to induce the expression of p53, a key cell cycle regulator, through the impaired ribosome biogenesis checkpoint. nih.gov In keloid fibroblasts, EIF4A3 was found to regulate the expression of cell cycle proteins such as Cyclin D1, Cyclin E1, and CDK4. dovepress.com

The use of this compound and similar compounds has also been instrumental in defining the transcriptome-wide dependencies of eIF4A3, revealing its involvement in a conserved network of genes related to cell division and chromosome segregation. biorxiv.org These chemical probes have thus provided a powerful approach to complement genetic methods for understanding the complex biology regulated by eIF4A3.

In Vitro Biochemical and Cellular Studies

The characterization of this compound has been primarily conducted through a series of in vitro biochemical and cellular assays to elucidate its mechanism of action and specificity. These studies have been instrumental in establishing it as a selective inhibitor of eIF4A3.

Initial high-throughput screening campaigns led to the identification of lead compounds that were subsequently optimized to yield this compound. researchgate.net Biochemical assays revealed that this compound functions as a highly selective and noncompetitive inhibitor of the adenosine (B11128) triphosphate (ATP)-dependent RNA helicase activity of eIF4A3. medchemexpress.combioscience.co.uk It exhibits an IC50 (half-maximal inhibitory concentration) of 110 nM for eIF4A3. medchemexpress.combioscience.co.uk Further mechanistic studies have shown that this compound acts allosterically, binding to a region on the eIF4A3 protein that is distinct from the ATP or RNA binding sites. researchgate.net This binding induces a conformational change that suppresses both the ATPase and helicase activities of eIF4A3. researchgate.net

A key cellular function of eIF4A3 is its participation in the NMD pathway. researchgate.net The efficacy of this compound in a cellular context has been demonstrated through its ability to suppress NMD. researchgate.net This was confirmed using luciferase-based cellular reporter systems, where the inhibition of NMD by this compound and its analogs correlated positively with their ATPase-inhibitory activity. researchgate.net For instance, depletion of eIF4A3 using RNA interference has been shown to increase the protein levels of NMD reporter genes by approximately 6-8 fold. biorxiv.org Small molecule inhibitors of eIF4A3, including derivatives of this compound, have been shown to replicate this effect, leading to the stabilization of NMD-sensitive transcripts. researchgate.netbiorxiv.orgnih.gov

The selectivity of this compound is a critical aspect of its utility as a chemical probe. It has been shown to have high selectivity for eIF4A3 over other closely related DEAD-box helicases, including eIF4A1 and eIF4A2, which are primarily involved in translation initiation. researchgate.netnih.gov This specificity allows for the precise investigation of eIF4A3-mediated processes without the confounding effects of inhibiting other essential helicases. The development of this compound and its analogs, such as compounds 52a and 53a, has provided valuable tools for studying the detailed functions of eIF4A3 and the EJC in RNA homeostasis. researchgate.net

Table 1: In Vitro Activity of eIF4A3 Inhibitors

| Compound | Target | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | eIF4A3 | 0.110 | Noncompetitive | medchemexpress.combioscience.co.uk |

| Compound 52a | eIF4A3 | Not Reported | Non-ATP competitive | researchgate.net |

| Compound 53a | eIF4A3 | Not Reported | Non-ATP competitive | researchgate.net |

| 1,4-diacylpiperazine derivative 1 | eIF4A3 | 0.20 | ATP-competitive | nih.gov |

| 1,4-diacylpiperazine derivative 2 | eIF4A3 | 0.26 | ATP-competitive | nih.gov |

| Hippuristanol | Pan-eIF4A | Higher for eIF4A3 | Allosteric | spandidos-publications.comresearchgate.net |

Impact on Cellular Phenotypes in Research Models

The application of this compound and the broader inhibition of eIF4A3 in various research models have revealed significant impacts on cellular phenotypes, particularly in the context of cancer. These studies underscore the potential of targeting eIF4A3 as a therapeutic strategy.

A predominant cellular phenotype observed upon inhibition or depletion of eIF4A3 is cell cycle arrest, specifically at the G2/M phase. biorxiv.orgresearchgate.net This arrest is often followed by the induction of apoptosis (programmed cell death). spandidos-publications.comresearchgate.net These effects have been documented in a range of cancer cell lines, including those from glioblastoma, breast cancer, and lung adenocarcinoma. nih.govnih.govnih.gov For example, knockdown of eIF4A3 in glioblastoma (GBM) cells significantly reduced their proliferation, migration, and invasion capabilities. nih.gov Conversely, overexpression of eIF4A3 in GBM cells enhanced these malignant phenotypes. nih.gov

In glioblastoma models, inhibition of eIF4A3 has been shown to impact key signaling pathways. For instance, eIF4A3 can regulate the Notch1 pathway, and its interaction with Notch1 has been demonstrated through RNA immunoprecipitation. nih.gov Furthermore, eIF4A3 has been implicated in promoting the expression of circular RNAs, such as circASAP1, which in turn contributes to temozolomide (B1682018) resistance in glioblastoma by activating the NRAS/MEK1/ERK1–2 signaling pathway. oup.com In other studies, the inhibition of eIF4A3 was found to downregulate CASC2 expression by inducing its cleavage, which is part of a feedback loop involving RORA that regulates the aggressiveness of glioblastomas. nih.gov

The role of eIF4A3 in cancer extends to its interaction with the tumor suppressor protein p53. Blocking eIF4A3 has been shown to activate p53, a critical protein in combating cancer cells. news-medical.net This activation is partly achieved by altering the MDM2 protein, which normally counteracts p53, thereby strengthening the tumor-suppressive function of p53. news-medical.net

In models of lung adenocarcinoma, silencing of eIF4A3 has been demonstrated to decrease tumor cell proliferation, invasion, and migration both in vitro and in vivo. nih.gov Mechanistically, eIF4A3 was found to interact with and positively regulate the expression of Flotillin-1 (FLOT1), an oncogenic protein, and influence the PI3K–AKT–ERK1/2–P70S6K pathway. nih.gov

Studies in embryonic stem cells (ESCs) have also highlighted the importance of eIF4A3. The use of this compound in mouse ESCs mimicked the effects of eIF4A3 depletion, leading to a loss of pluripotency and G2-M arrest. oup.com This suggests a crucial role for eIF4A3 in maintaining stem cell identity through the post-transcriptional control of the cell cycle. oup.com

Table 2: Cellular Phenotypes of eIF4A3 Inhibition in Research Models

| Research Model | Key Findings | Impact on Cellular Phenotype | Reference |

|---|---|---|---|

| Glioblastoma (GBM) Cells | Knockdown of eIF4A3 reduces proliferation, migration, and invasion. | Inhibition of malignant phenotype | nih.gov |

| Glioblastoma (GBM) Cells | Inhibition of eIF4A3 affects the Notch1 pathway. | Disruption of oncogenic signaling | nih.gov |

| Glioblastoma (GBM) Cells | eIF4A3 promotes circASAP1 expression, leading to TMZ resistance. | Sensitization to chemotherapy | oup.com |

| Breast Cancer Cells | eIF4A3 modulates the cell cycle by promoting circ-septin 9 expression. | Cell cycle arrest | nih.gov |

| Lung Adenocarcinoma Cells | Silencing eIF4A3 decreases proliferation, invasion, and migration. | Suppression of tumorigenesis | nih.gov |

| Mouse Embryonic Stem Cells | This compound treatment causes loss of pluripotency and G2-M arrest. | Disruption of stem cell identity | oup.com |

| Various Cancer Cell Lines | Inhibition of eIF4A3 induces G2/M cell cycle arrest and apoptosis. | Induction of cell death | researchgate.net |

| Various Cancer Cell Lines | Blocking eIF4A3 activates the p53 tumor suppressor pathway. | Enhancement of tumor suppression | news-medical.net |

Eukaryotic Initiation Factor 4a 3 Eif4a3 : Fundamental Molecular and Cellular Biology

Structural Characteristics and Conformational Dynamics of eIF4A3

eIF4A3 is a member of the DEAD-box protein family, characterized by conserved motifs including a Q motif, a DEAD-box motif, and helicase domains frontiersin.orgnih.govresearchgate.net. These structural features enable its function as an ATP-dependent RNA helicase.

eIF4A3 as a Core Component of the Exon Junction Complex (EJC)

eIF4A3 is an integral component of the Exon Junction Complex (EJC), a multiprotein complex deposited onto mRNAs after splicing frontiersin.orgglpbio.comnih.govmdpi.com. The EJC plays a vital role in various post-transcriptional gene regulation processes.

Regulatory Roles of EJC Dissociation and RemodelingThe EJC undergoes dynamic remodeling and dissociation events throughout the mRNA's lifecycle, influencing downstream processes such as mRNA export, localization, and translationfrontiersin.orgmdpi.com. A key function influenced by the EJC is nonsense-mediated mRNA decay (NMD), a quality control pathway that degrades aberrant mRNAsfrontiersin.orgnih.govacs.orgportlandpress.com. eIF4A3-IN-2 is a potent suppressor of NMD, correlating with its ATPase-inhibitory activitykorea.ac.kruniprot.orgacs.orgmedchemexpress.com. By allosterically inhibiting eIF4A3's ATPase activity, this compound likely impacts the conformational flexibility of eIF4A3 within the EJC, thereby influencing these remodeling events and downstream regulatory roles like NMD.

Compound Data Table: this compound

| Property | Value | Source |

| Chemical Name | This compound | nih.govkorea.ac.krglpbio.com |

| CAS Number | 2095677-20-4 | nih.govclinisciences.comglpbio.com |

| Molecular Formula | C25H19Br2ClN4O2 | nih.govclinisciences.comglpbio.com |

| Molecular Weight | 602.7 | nih.govclinisciences.comglpbio.com |

| Purity | ≥ 98.9% | nih.govchemsrc.com |

| IC50 (eIF4A3) | 110 nM | nih.govkorea.ac.kruniprot.orgtargetmol.comclinisciences.comglpbio.comacs.orgmedchemexpress.com |

| Inhibition Type | Noncompetitive, Allosteric | nih.govkorea.ac.kruniprot.orgclinisciences.comglpbio.comacs.orgmedchemexpress.comspandidos-publications.com |

| Primary Activity | Inhibits eIF4A3 ATPase and helicase activity | korea.ac.kruniprot.orgclinisciences.comglpbio.comacs.orgmedchemexpress.comspandidos-publications.com |

| Cellular Effect | Suppresses Nonsense-Mediated mRNA Decay (NMD) | korea.ac.kruniprot.orgglpbio.comacs.orgmedchemexpress.com |

| EJC Association | Does not disrupt association with EJC core | frontiersin.orgspandidos-publications.com |

Compound Names Mentioned:

this compound

Post-Translational Modifications of eIF4A3

Post-translational modifications (PTMs) are critical for regulating the activity, localization, and interactions of proteins like eIF4A3. While this compound primarily acts as an inhibitor of eIF4A3's enzymatic activity, understanding the PTMs of eIF4A3 provides context for its functional regulation.

Cell Cycle-Dependent Phosphorylation of eIF4A3 (e.g., Threonine 163 by CDK1/CDK2)

eIF4A3 undergoes cell cycle-dependent phosphorylation at Threonine 163 (T163) by Cyclin-Dependent Kinases 1 and 2 (CDK1/CDK2) frontiersin.orgnih.govkorea.ac.krnih.govnih.gov. This phosphorylation event occurs in the cytoplasm and is considered a key step in the regulation of EJC assembly frontiersin.orgnih.govnih.gov. Following phosphorylation, eIF4A3 is transported to the nucleus, where it interacts with CWC22, a splicing factor that guides it to the spliceosome frontiersin.orgnih.govkorea.ac.krnih.govmendeley.com. This process is integral to the proper deposition of the EJC onto mRNA.

Impact of Phosphorylation on eIF4A3-RNA Binding and EJC Formation

The phosphorylation of eIF4A3 at T163 significantly influences its interaction with mRNA and other EJC components nih.govkorea.ac.krnih.govmendeley.com. Phosphorylated eIF4A3 (p-eIF4A3) exhibits hindered binding to spliced mRNAs and other EJC members, while simultaneously promoting its association with CWC22 nih.govkorea.ac.krnih.govmendeley.com. This shift in interaction partners is crucial for directing eIF4A3 to the spliceosome and subsequently facilitating EJC formation.

This compound, by inhibiting the ATPase and helicase activities of eIF4A3, directly impacts its ability to bind and process RNA frontiersin.orgacs.orgkorea.ac.krresearchgate.net. While this compound does not directly cause or prevent T163 phosphorylation, its allosteric inhibition of eIF4A3's enzymatic functions affects the downstream consequences of these modifications. Specifically, this compound restrains ATPase and helicase activities without disrupting the association of eIF4A3 with the core components of the EJC spandidos-publications.comacs.orgresearchgate.net. This inhibition of helicase activity directly impairs eIF4A3's capacity for RNA binding and subsequent NMD suppression.

Other Identified Post-Translational Modifications (e.g., Acetylation, Sumoylation)

While eIF4A3 is known to be subject to phosphorylation, other PTMs like acetylation and sumoylation have not been extensively documented for eIF4A3 in the context of its regulation or in response to this compound. Notably, studies on related eIF4A proteins suggest that eIF4A3 lacks a lysine (B10760008) residue at a position equivalent to those found in eIF4A1 and eIF4A2 that undergo sumoylation nih.govresearchgate.net. Therefore, the direct impact of this compound on eIF4A3 acetylation or sumoylation is not a prominent feature of its mechanism of action based on current research.

Intermolecular Interactions of eIF4A3

eIF4A3's function is intricately linked to its interactions with a variety of protein and RNA partners, which are essential for EJC assembly and downstream cellular processes.

Protein-Protein Interactions (e.g., CWC22, PYM, eIF3g)

CWC22: eIF4A3 forms a critical interaction with the splicing factor CWC22 frontiersin.orgnih.govnih.govmendeley.comuniprot.orgnih.govuniprot.org. This interaction is mediated by CWC22's MIF4G domain and the RecA2 domain of eIF4A3 frontiersin.orgnih.gov. CWC22 escorts eIF4A3 to the spliceosome, initiating EJC assembly frontiersin.orgnih.govnih.govnih.govbmbreports.org. The full interaction between eIF4A3 and CWC22 occurs when eIF4A3 is not part of the EJC, and this state prevents eIF4A3 from binding RNA uniprot.orguniprot.org. While this compound does not directly alter the eIF4A3-CWC22 interaction, its inhibition of eIF4A3's helicase activity impacts the functional outcomes mediated by this partnership.

PYM: Partner of Y14 and MAGOH (PYM) interacts with the Y14-MAGOH heterodimer, contributing to EJC disassembly during translation korea.ac.kr. The direct influence of this compound on this interaction is not established.

eIF3g: eIF4A3 has been identified to interact with eIF3g, a subunit of the translation initiation factor eIF3 complex. This interaction serves as a molecular linker, facilitating internal ribosomal entry and internal translation initiation, particularly on circular RNAs oup.com. The specific impact of this compound on the eIF4A3-eIF3g interaction has not been extensively detailed.

RNA-Protein Interactions (e.g., Spliced mRNA, Long Non-coding RNAs, Circular RNAs)

eIF4A3's role as an RNA helicase is central to its function, enabling it to bind and process various RNA molecules.

Spliced mRNA: eIF4A3 directly binds to spliced mRNAs, interacting with the phosphate-ribose backbone through its DEAD-box domain frontiersin.orgnih.gov. This binding is crucial for EJC assembly and subsequent NMD. The T163 phosphorylation of eIF4A3 hinders its binding to spliced mRNAs nih.govkorea.ac.krnih.govmendeley.com. This compound's inhibition of eIF4A3's ATPase and helicase activities directly impairs its ability to bind and unwind RNA structures, thereby affecting its role in NMD and EJC deposition frontiersin.orgacs.orgkorea.ac.krresearchgate.net.

Long Non-coding RNAs (lncRNAs) and Circular RNAs (circRNAs): eIF4A3 is recruited by lncRNAs, which can modulate its aggregation around RNA molecules and influence the translation of target genes frontiersin.orgmendeley.com. eIF4A3 also interacts with circRNAs, playing a role in their translation spandidos-publications.comoup.com. The inhibition of eIF4A3's helicase activity by this compound would likely affect its interactions with these regulatory RNAs.

Summary of this compound Activity

This compound is a potent and selective inhibitor of eIF4A3, binding to an allosteric region of the protein. Its primary mechanism involves inhibiting eIF4A3's ATPase and helicase activities, which are essential for its function in RNA metabolism and EJC assembly. This inhibition leads to the suppression of nonsense-mediated mRNA decay (NMD).

Eif4a3 in Cellular Processes and Pathophysiological Contexts: Mechanistic Insights

eIF4A3 in Cell Cycle Control and Apoptosis

eIF4A3 plays a pivotal role in ensuring the fidelity of cell division and orchestrating programmed cell death. Its inhibition has been shown to disrupt key cell cycle checkpoints and modulate apoptotic pathways, highlighting its potential as a therapeutic target.

Regulation of G2/M Checkpoint Progression

Inhibition or depletion of eIF4A3 has been demonstrated to induce a robust cell cycle arrest at the G2/M checkpoint. Studies in embryonic stem cells (ESCs) have shown that the depletion of eIF4A3, as well as other core EJC components like Magoh and Rbm8a, leads to a significant G2/M arrest oup.com. This is further supported by research on various cancer cell lines where inhibition of eIF4A3 using small molecule inhibitors was found to decrease cell cycle arrest in the G2/M phase, subsequently leading to an increase in apoptosis semanticscholar.orgresearchgate.netnih.gov.

One of the underlying mechanisms for this G2/M arrest is the role of eIF4A3 in the nuclear export of key cell cycle regulators. For instance, in ESCs, eIF4A3 is required for the efficient nuclear export of Ccnb1 mRNA, which encodes Cyclin B1. Depletion of eIF4A3 leads to the nuclear retention of Ccnb1 mRNA, resulting in reduced Cyclin B1 protein levels and a subsequent block in the G2/M transition oup.com.

| Cell Line/Model | eIF4A3 Manipulation | Effect on G2/M Phase | Reference |

| Embryonic Stem Cells | Depletion | G2/M Arrest | oup.com |

| Various Cancer Cells | Inhibition | Decreased G2/M Arrest, Increased Apoptosis | semanticscholar.orgresearchgate.netnih.gov |

| Embryonic Stem Cells | Depletion | Impaired Ccnb1 mRNA export, leading to G2/M arrest | oup.com |

Impact on Chromosome Segregation and Mitotic Fidelity

eIF4A3 is crucial for the faithful segregation of chromosomes during mitosis. Haploinsufficiency of Eif4a3 in mouse neural progenitors leads to a significant prolongation of mitosis nih.gov. Live-cell imaging has revealed that the average duration of mitosis is significantly longer in Eif4a3-deficient cells compared to control cells nih.govbiorxiv.org. This mitotic delay is associated with an increased incidence of mitotic catastrophe, where dividing cells ultimately undergo senescence or death nih.gov.

The prolonged mitosis and increased mitotic errors observed upon eIF4A3 depletion underscore its importance in maintaining mitotic fidelity. These defects in chromosome segregation can lead to aneuploidy, a hallmark of many cancers.

| Cell Type | eIF4A3 Status | Average Mitosis Duration | Outcome | Reference |

| Mouse Neural Progenitors | Haploinsufficient | 47 minutes (vs. 26 minutes in control) | Prolonged mitosis, mitotic catastrophe | nih.gov |

| Human Neural Progenitor Cells | siRNA-mediated depletion | 54 minutes (vs. 36 minutes in control) | Mitotic delay | nih.govbiorxiv.org |

Modulation of Apoptotic Pathways and p53 Activation

The inhibition of eIF4A3 has been shown to induce apoptosis through both p53-dependent and independent mechanisms nih.gov. Depletion of eIF4A3 leads to the accumulation and activation of the tumor suppressor protein p53 nih.gov. This activation is not due to increased transcription of the TP53 gene but rather to enhanced p53 protein stability nih.gov.

In bladder cancer cells, knockdown of EIF4A3 significantly promotes apoptosis nih.gov. The pro-apoptotic effects of eIF4A3 inhibition are, at least in part, mediated by the p53 pathway. However, studies have also shown that loss of eIF4A3 can trigger apoptosis even in the absence of p53, indicating the involvement of alternative cell death pathways nih.gov. For instance, depletion of eIF4A3 has been linked to the upregulation of pro-apoptotic genes such as FAS, BBC3 (PUMA), and BAX nih.gov. Furthermore, in glioblastoma and ovarian cancer cells, downregulation of EIF4A3 promotes apoptosis semanticscholar.orgfrontiersin.org.

| Cell Type | eIF4A3 Manipulation | Effect on Apoptosis | p53 Involvement | Reference |

| U2OS Cells | Depletion | Induction of apoptosis | p53-dependent and -independent | nih.gov |

| Bladder Cancer Cells | Knockdown | Increased apoptosis | - | nih.gov |

| Glioblastoma Cells | Downregulation | Increased apoptosis | - | semanticscholar.orgfrontiersin.org |

| Ovarian Cancer Cells | Downregulation | Increased apoptosis | - | semanticscholar.orgfrontiersin.org |

eIF4A3 and RNA Stress Granule Dynamics

RNA stress granules (SGs) are dense cytoplasmic aggregates of messenger ribonucleoproteins (mRNPs) that form in response to various cellular stresses. eIF4A3 has been identified as a key regulator of SG formation and maintenance.

Influence on Scaffold Protein Expression (e.g., G3BP1, TIA1)

The formation of stress granules is dependent on the presence of key scaffold proteins, such as Ras-GTPase-activating protein SH3-domain-binding protein 1 (G3BP1) and T-cell intracellular antigen 1 (TIA1). Research has demonstrated that the inhibition of eIF4A3 leads to a reduction in the expression of both G3BP1 and TIA1 researchgate.netnih.govmerckmillipore.commolonc.ca. This downregulation of essential scaffold proteins provides a direct molecular mechanism for the observed suppression of stress granule formation upon eIF4A3 inhibition.

| Stress Granule Component | Effect of eIF4A3 Inhibition | Reference |

| Stress Granule Formation | Suppression of induction and maintenance | researchgate.netnih.govmerckmillipore.commolonc.ca |

| G3BP1 Expression | Downregulation | researchgate.netnih.govmerckmillipore.commolonc.ca |

| TIA1 Expression | Downregulation | researchgate.netnih.govmerckmillipore.commolonc.ca |

Compound Names Mentioned

eIF4A3 in Cytoskeletal Organization and Neuronal Development

The eukaryotic initiation factor 4A3 (eIF4A3), a core component of the Exon Junction Complex (EJC), has been identified as a crucial regulator in neuronal development. Beyond its canonical role in RNA metabolism, emerging research highlights its non-canonical functions in directly modulating the cytoskeleton, which is fundamental for the intricate processes of neural wiring.

Direct Interaction with Microtubules

Recent studies have revealed a surprising and direct interaction between eIF4A3 and microtubules, the primary components of the neuronal cytoskeleton. biorxiv.orgnih.govbiorxiv.org This interaction is independent of its role within the EJC and its RNA helicase functions. biorxiv.org Biochemical assays, including microtubule co-sedimentation and GST affinity pull-downs, have confirmed that eIF4A3 can directly bind to purified microtubules. researchgate.net Super-resolution microscopy further shows that eIF4A3 colocalizes with β3-tubulin in the axons and neurites of developing neurons. biorxiv.org This association appears to be mutually exclusive with its binding to the EJC, suggesting that a distinct, non-EJC-bound pool of eIF4A3 is available to interact with the cytoskeleton. nih.govresearchgate.net This discovery points to a novel mechanism where a core component of the gene expression machinery is repurposed to directly control cytoskeletal structures. biorxiv.orgbiorxiv.org

Regulation of Microtubule Dynamics and Polymerization

eIF4A3 is not a passive binder of microtubules; it actively regulates their dynamics, which are essential for neuronal growth and polarization. nih.govbiorxiv.org In growing neurons, eIF4A3 is required for proper microtubule growth and stability. biorxiv.orgresearchgate.net Live-cell imaging experiments in developing neurons have demonstrated that the loss of Eif4a3 leads to significant defects in microtubule dynamics. researchgate.net Specifically, while the speed of microtubule growth is not affected, the distance and lifetime of microtubule comets are significantly reduced. researchgate.net This is accompanied by an increased frequency of microtubule catastrophe, the switch from a growth to a shrinkage phase. researchgate.net

Conversely, in vitro reconstitution assays have shown that eIF4A3 is sufficient to promote microtubule polymerization. nih.gov The presence of purified eIF4A3 significantly increases the rate of microtubule polymerization. researchgate.net These findings establish eIF4A3 as a key factor in orchestrating the dynamic behavior of microtubules that underpins the development of neuronal architecture. biorxiv.org

Table 1: Effect of eIF4A3 Depletion on Microtubule Dynamics in Developing Neurons

| Microtubule Parameter | Effect of eIF4A3 Depletion | Reference |

|---|---|---|

| Comet Distance | Significantly Reduced | researchgate.net |

| Comet Lifetime | Significantly Reduced | researchgate.net |

| Catastrophe Frequency | Increased | researchgate.net |

| Comet Speed | No significant effect | researchgate.net |

Contribution to Axon Growth and Neuronal Polarization

The direct control of microtubule dynamics by eIF4A3 has profound consequences for axon development. Proper axon formation and the establishment of neuronal polarity are critically dependent on a highly dynamic and organized microtubule cytoskeleton. biorxiv.org Studies using mouse models have shown that eIF4A3 is essential for early axon development and the formation and integrity of axonal tracts in the developing cerebral cortex. biorxiv.orgnih.govbiorxiv.org

In primary neuronal cultures, the depletion of Eif4a3 results in a significant reduction in axonal length and impairs neuronal polarization, the process by which a neuron specifies one of its neurites to become the axon. biorxiv.orgresearchgate.net Importantly, these defects in axon growth occur independently of apoptosis and its role in the EJC, as it is not observed when other core EJC components like MAGOH and RBM8A are depleted. biorxiv.orgbiorxiv.org Rescue experiments have further demonstrated that the microtubule-binding function of eIF4A3 is a major contributor to axon growth. nih.govresearchgate.net This underscores a specialized, non-canonical function for eIF4A3 in directing the key developmental events of axonogenesis and neuronal polarization through its direct influence on the cytoskeleton. biorxiv.orgbiorxiv.org

Mechanisms in Neurodevelopmental Disorders (e.g., Richieri-Costa-Pereira Syndrome)

Mutations that reduce the levels of eIF4A3 are the cause of Richieri-Costa-Pereira syndrome (RCPS), a rare autosomal-recessive acrofacial dysostosis. nih.govnih.govbiologists.com RCPS is characterized by severe craniofacial anomalies, including a midline mandibular cleft, and limb defects. nih.govoup.comresearchgate.net In addition to these structural abnormalities, individuals with RCPS often present with learning and language disabilities, and in some cases, microcephaly, pointing to a critical role for eIF4A3 in brain development. nih.govnih.govnih.govnih.gov

The primary genetic cause of RCPS is typically a biallelic expansion of nucleotide repeat motifs in the 5' untranslated region of the EIF4A3 gene, which leads to reduced transcript abundance. nih.govoup.com Studies using mouse models with Eif4a3 haploinsufficiency recapitulate the microcephaly observed in some RCPS patients. nih.govnih.gov The underlying cellular mechanism for these neurodevelopmental defects is linked to impaired neural crest cell development, which is responsible for craniofacial structures, and abnormal neurogenesis in the cortex. oup.comnih.gov Human cortical organoids derived from RCPS patient induced pluripotent stem cells (iPSCs) also show aberrant neurogenesis, confirming the conserved role of eIF4A3 in human brain development. nih.govnih.gov These findings directly link the reduction of eIF4A3 function to the pathophysiology of neurodevelopmental disorders. biologists.com

Impact on Neural Progenitor Mitosis and Neurogenesis

eIF4A3 plays a critical role in the fundamental processes of neurogenesis by regulating the mitosis of neural progenitor cells. nih.govnih.gov Studies using both mouse and human models have shown that reduced levels of eIF4A3 delay the length of mitosis in these progenitor cells. nih.govbiologists.comnih.gov This mitotic delay has significant consequences for the fate and viability of the resulting progeny. nih.govmerckmillipore.com

Progenitors with prolonged mitosis are more likely to undergo apoptosis or to exit the cell cycle and differentiate into neurons prematurely, at the expense of self-renewing to generate more progenitors. nih.gov This shift in cell fate leads to impaired neurogenesis and a depletion of the progenitor pool, ultimately contributing to microcephaly. nih.govnih.govmerckmillipore.com In Eif4a3 haploinsufficient mice, this leads to extensive cell death and reduced neuron generation. biologists.comnih.gov This mechanism, where eIF4A3 controls the duration of mitosis to influence cell fate and survival, is a key factor underlying EJC-mediated neurodevelopmental disorders. nih.govbiologists.comnih.gov

Table 2: Consequences of eIF4A3 Haploinsufficiency in Neural Progenitors

| Cellular Process | Effect of eIF4A3 Haploinsufficiency | Reference |

|---|---|---|

| Mitosis Length | Increased/Delayed | nih.govnih.gov |

| Progenitor Divisions | Fewer viable divisions | nih.gov |

| Progeny Fate | Fewer progenitors, more neurons | nih.gov |

| Cell Viability | Increased apoptosis | nih.govmerckmillipore.com |

| Neurogenesis | Impaired | nih.govbiologists.comnih.gov |

Eif4a3 in Disease Pathobiology: Mechanistic Research

eIF4A3 in Oncogenic Mechanisms

The dysregulation of eIF4A3 has been implicated in the development and progression of various cancers. eIF4A3-IN-2 has been instrumental in elucidating these mechanisms.

Contribution to Cancer Cell Proliferation, Migration, and Invasion

Studies indicate that eIF4A3 plays a pro-cancer role by promoting tumor growth. Inhibition of eIF4A3 using this compound has been shown to reduce cancer cell proliferation and migration in several cancer types researchgate.netnih.govnih.gov. For instance, research has demonstrated that this compound therapy can significantly inhibit breast cancer bone metastasis nih.govnih.govresearchgate.net. Furthermore, silencing of eIF4A3 has been reported to inhibit prostate cancer cell proliferation, migration, and invasion nih.gov. Similarly, eIF4A3 knockdown has been shown to attenuate glioblastoma cell migration, invasion, and proliferation nih.gov. The compound this compound has also been utilized to investigate the role of eIF4A3 in osteosarcoma cell migration and invasion, as well as colorectal cancer cell invasion, metastasis, and colonization ipqwery.com.

Interplay with Non-coding RNAs in Tumorigenesis

eIF4A3 is involved in the regulation of non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), which are increasingly recognized for their roles in tumorigenesis. eIF4A3 has been shown to bind to pre-mRNA transcripts and promote the cyclization of circRNAs, thereby influencing their expression and function in cancer nih.govresearchgate.netresearchgate.net. For example, eIF4A3 promotes the expression of circZFAND6 in breast cancer, contributing to its development and metastasis through the miR-647/FASN pathway researchgate.net. Similarly, eIF4A3 has been linked to the regulation of circIKBKB, which activates the NF-κB pathway and promotes breast cancer bone metastasis nih.govnih.govresearchgate.net. The inhibition of eIF4A3 by this compound has been shown to reduce circIKBKB expression and effectively inhibit breast cancer bone metastasis nih.govnih.govresearchgate.net. Research also suggests that eIF4A3 can upregulate circ0008399 expression, leading to impaired sensitivity to chemotherapy in bladder cancer nih.gov.

Modulation of Alternative Splicing of Oncogenes and Tumor Suppressors

eIF4A3's role as a pre-mRNA splicing factor suggests its potential to modulate the alternative splicing of genes critical for cancer progression. While specific examples directly linking this compound to the modulation of specific oncogenes or tumor suppressors' splicing patterns are still emerging, the known function of eIF4A3 in RNA splicing researchgate.netnih.govdtic.mil implies such a role. For instance, eIF4A3 is involved in maintaining the expression of selenoproteins, which can have implications in cancer progression researchgate.netnih.gov. Further research using this compound is expected to clarify its precise impact on the alternative splicing of key cancer-related genes, such as FGFR4.

Involvement in Specific Oncogenic Signaling Cascades

The PI3K-AKT-ERK1/2-P70S6K pathway is a critical signaling cascade involved in cell growth, survival, and proliferation in cancer. Studies have indicated that eIF4A3 overexpression can lead to the activation of this pathway researchgate.net. For example, in lung adenocarcinoma (LUAD), eIF4A3 positively regulates Flotillin-1 (FLOT1) expression, which in turn activates the PI3K-AKT-ERK1/2-P70S6K signaling pathway and PI3K class III-mediated autophagy, contributing to tumor progression researchgate.net. The inhibition of eIF4A3, potentially through compounds like this compound, could therefore impact these oncogenic signaling cascades. Research has also shown that knockdown of eIF4A3 could inhibit proliferation and induce apoptosis in bladder cancer cells, potentially through the activation of the PI3K/AKT/mTOR pathway nih.gov.

Regulation of Autophagy in Cancer Progression

Autophagy is a cellular process that plays a complex role in cancer, influencing survival, proliferation, and response to therapy. eIF4A3 has been implicated in the regulation of autophagy medchemexpress.comresearchgate.net. Studies have shown that PI3K class III-mediated autophagy is activated by eIF4A3 overexpression in lung adenocarcinoma, and this activation is rescued by the knockdown of FLOT1 researchgate.net. While direct studies using this compound to elucidate its specific role in autophagy in cancer are limited, its function as an eIF4A3 inhibitor suggests it could modulate autophagic pathways relevant to cancer progression.

eIF4A3 in Viral Pathogenesis

The role of eIF4A3 in viral pathogenesis is an emerging area of research. eIF4A3, as a component of the EJC, is involved in post-transcriptional gene regulation, which can impact viral life cycles and host-pathogen interactions. While specific research detailing the use of this compound in viral pathogenesis is not extensively documented in the provided search results, the general functions of eIF4A3 in RNA processing suggest a potential role in viral replication or host immune responses to infection. Further investigation into how eIF4A3 inhibition by this compound affects viral processes is warranted.

Advanced Methodologies for Studying Eif4a3 and Eif4a3 in 2

Biochemical and Biophysical Characterization

A foundational aspect of understanding the interaction between eIF4A3 and its inhibitors involves detailed biochemical and biophysical analysis. These methods probe the enzymatic activity of eIF4A3, the binding kinetics of inhibitors, and the structural basis of their interaction.

The enzymatic functions of eIF4A3, an ATP-dependent RNA helicase, are central to its role in RNA metabolism. Consequently, in vitro assays that measure its ATPase and helicase activities are fundamental for characterizing the effects of inhibitors like eIF4A3-IN-2.

ATPase Assays: The hydrolysis of ATP is essential for the helicase activity of eIF4A3. ATPase assays are frequently used in high-throughput screening campaigns to identify potential inhibitors. nih.gov These assays typically measure the amount of inorganic phosphate (B84403) (Pi) or ADP produced over time. For instance, the discovery of selective eIF4A3 inhibitors often begins with screening based on their ability to inhibit ATPase activity. nih.gov The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50). For this compound, a highly selective and noncompetitive inhibitor, the reported IC50 is 110 nM. medchemexpress.combioscience.co.uk

Helicase Assays: Direct measurement of RNA unwinding activity is achieved through helicase assays. A common method utilizes a fluorescently labeled RNA duplex. The unwinding of this duplex by the helicase leads to a change in the fluorescence signal, which can be monitored in real-time. biorxiv.org Studies have shown that for eIF4A3, the ability of a compound to inhibit its ATPase activity generally correlates with the inhibition of its helicase activity. nih.gov Optimized inhibitors have been demonstrated to suppress the helicase activity of eIF4A3 in a manner dependent on their ATPase inhibition. nih.gov

It is important to note that the helicase activity of eIF4A3 itself is minimal and is significantly stimulated by other EJC core components like CASC3. Conversely, the MAGOH-RBM8A heterodimer can abolish this activity, locking the EJC onto mRNA. nih.govportlandpress.com Therefore, assays are often conducted with reconstituted EJC core complexes to more accurately reflect the physiological context.

To comprehend how a compound like this compound exerts its effect, it is crucial to quantify its binding affinity and kinetics to the target protein.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. In the context of eIF4A3, SPR has been utilized to characterize the binding of small molecule inhibitors. nih.gov This method allows for the determination of kinetic parameters such as the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated, providing a precise measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is another method used to determine the binding affinity of inhibitors to eIF4A3. nih.gov ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

RNA Pulldown Assays: This technique is instrumental in identifying the RNA molecules that interact with eIF4A3 and how this interaction might be affected by an inhibitor. In this assay, a specific RNA sequence is biotinylated and used as bait to "pull down" interacting proteins from a cell lysate. nih.gov The captured proteins are then identified, typically by Western blotting or mass spectrometry. This method has been used to show that eIF4A3 preferentially binds to spliced mRNAs. nih.gov

GST Pulldown Assays: To investigate protein-protein interactions, a recombinant protein is expressed as a fusion with Glutathione-S-Transferase (GST). This GST-fusion protein is then used to pull down interacting partners from cell lysates. This technique has demonstrated that eIF4A3 associates with the mRNA export factors TAP and Aly/REF. nih.gov

| Assay Type | Principle | Information Obtained | Application in eIF4A3/eIF4A3-IN-2 Research |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (KD), association/dissociation kinetics (ka, kd). | Characterizing the binding of small molecule inhibitors to eIF4A3. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Determining the thermodynamic profile of inhibitor binding to eIF4A3. nih.gov |

| RNA Pulldown | Uses a biotinylated RNA bait to isolate interacting proteins from cell lysates. | Identification of RNA-binding proteins and specific RNA targets. | Identifying RNAs that bind to eIF4A3 and assessing the effect of inhibitors on these interactions. nih.gov |

| GST Pulldown | Uses a GST-tagged protein bait to isolate interacting proteins. | Identification of protein-protein interactions. | Demonstrating the interaction of eIF4A3 with other proteins like TAP and Aly/REF. nih.gov |

Visualizing the three-dimensional structure of eIF4A3, both alone and in complex with its binding partners and inhibitors, provides invaluable insights into its mechanism of action.

X-ray Crystallography: This technique has been pivotal in revealing the atomic-level structure of eIF4A3. Crystallographic studies have shown that eIF4A3 can switch between an "open" and a "closed" conformation, which is critical for its ATP and RNA binding cycles. nih.gov The binding of other EJC components, such as the MAGOH-RBM8A dimer, can lock eIF4A3 in a specific conformation. nih.gov

Cryogenic Electron Microscopy (Cryo-EM): While high-resolution structures of isolated eIF4A3 with inhibitors might be challenging, Cryo-EM is essential for understanding the structure of eIF4A3 within large macromolecular assemblies. eIF4A3 has been identified as a component in Cryo-EM structures of the human spliceosome, providing a broader structural context for its function. nih.gov

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful method for probing protein conformation and dynamics in solution. It measures the rate of exchange of backbone amide hydrogens with deuterium from the solvent. This exchange rate is sensitive to the local protein structure and solvent accessibility. HDX-MS was instrumental in characterizing the binding of an allosteric eIF4A3 inhibitor (compound 2, an analog of this compound). The results demonstrated that the inhibitor binds to an allosteric region on eIF4A3, as indicated by changes in the deuterium incorporation pattern. proteinatlas.org

Defining the network of proteins that interact with eIF4A3 is crucial for understanding its diverse roles in cellular processes.

Immunoprecipitation-Mass Spectrometry (IP-MS): This is a cornerstone technique for identifying protein-protein interactions in vivo. An antibody targeting eIF4A3 is used to immunoprecipitate it from cell lysates, along with its binding partners. These co-precipitated proteins are then identified by mass spectrometry. nih.gov This approach was key in identifying eIF4A3 as a core component of the EJC by showing its interaction with MAGOH and Y14. nih.gov Quantitative proteomics analysis following IP has also been used to study changes in the eIF4A3 interactome under different conditions. nih.gov

Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to discover protein-protein interactions. wikipedia.org A "bait" protein (e.g., eIF4A3) is fused to a DNA-binding domain, and a library of "prey" proteins is fused to a transcriptional activation domain. An interaction between the bait and a prey protein reconstitutes a functional transcription factor, activating a reporter gene. A Y2H screen successfully identified eIF3g, a subunit of the eIF3 complex, as a binding partner of eIF4A3. oup.com

| Technique | Principle | Key Findings for eIF4A3 |

|---|---|---|

| Immunoprecipitation-Mass Spectrometry (IP-MS) | Uses an antibody to isolate a target protein and its bound partners, which are then identified by mass spectrometry. | Identified eIF4A3 as a core component of the EJC through its interaction with MAGOH and Y14. nih.gov Mapped the broader eIF4A3 protein interaction network. nih.gov |

| Yeast Two-Hybrid (Y2H) | A genetic method where a protein-protein interaction reconstitutes a functional transcription factor, activating a reporter gene. | Identified eIF3g as a direct interaction partner of eIF4A3. oup.com |

Cellular and Molecular Functional Assays

Ultimately, the significance of an inhibitor like this compound lies in its effects within a cellular context. A variety of functional assays are employed to assess its biological activity.

The discovery of novel and selective eIF4A3 inhibitors often originates from high-throughput screening (HTS) of large compound libraries. These platforms are designed to rapidly assess the activity of thousands of compounds in a cellular or biochemical context.

Reporter-Based Assays: A key function of the EJC, and thus eIF4A3, is its role in nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). portlandpress.com To screen for inhibitors of NMD, luciferase-based reporter systems are widely used. nih.gov In these systems, a luciferase gene containing a PTC is expressed in cells. Under normal conditions, the NMD pathway degrades the luciferase mRNA, resulting in low light output. Inhibition of NMD by a compound like this compound stabilizes the mRNA, leading to increased luciferase expression and a measurable increase in luminescence. medchemexpress.com this compound has been shown to induce an approximately 3.2-fold increase in luciferase activity in such an assay, confirming its NMD inhibitory function. medchemexpress.com

Functional Cellular Assays: Following the identification of a potent inhibitor, its effects on various cellular processes are investigated. For example, this compound was used to treat mouse embryonic stem cells (ESCs). nih.gov This study found that inhibiting eIF4A3 with this compound led to a loss of pluripotency and induced differentiation, demonstrating the crucial role of eIF4A3 in maintaining stem cell identity. nih.gov Other cellular assays include cell proliferation assays (e.g., resazurin (B115843) assay) and apoptosis detection (e.g., Annexin V staining followed by flow cytometry) to determine the impact of eIF4A3 inhibition on cell viability and cell fate. nih.govnih.gov CRISPR/Cas9-based screens have also been employed to provide genetic evidence linking the bioactivity of eIF4A3 inhibitors to their engagement with the target protein. acs.org

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the chemical compound “this compound” in the context of the advanced research methodologies outlined in your request.

The executed searches for “this compound” in conjunction with reporter gene systems, CRISPR/Cas9, siRNA/shRNA, global transcriptomic and proteomic profiling, advanced imaging techniques, and advanced biological model systems did not yield any results pertaining to this specific compound.

The available research extensively covers the protein eIF4A3 (eukaryotic initiation factor 4A3) and the use of these advanced methodologies to study its function. For instance:

Targeted Gene Perturbation : Studies frequently use siRNA/shRNA and CRISPR/Cas9 to knock down or edit the EIF4A3 gene to investigate its roles in processes like nonsense-mediated mRNA decay (NMD), cell cycle regulation, and neurogenesis. nih.govnih.govnih.govnih.gov

Global Transcriptomic and Proteomic Profiling : RNA-sequencing (RNA-seq) and ribosome profiling are standard methods to understand the global impact of eIF4A3 depletion on gene expression and translation. nih.govnih.govnih.gov These studies reveal how eIF4A3 influences the transcriptome and proteome.

Advanced Biological Model Systems : Research on eIF4A3 function often employs various mammalian cell lines (e.g., U2OS, HCT116, HeLa) and, more recently, human induced pluripotent stem cell (iPSC)-derived organoids, such as cortical organoids, to model diseases and developmental processes. nih.govnih.govresearchgate.net

Reporter Gene Systems : Dual-luciferase reporter assays are commonly used to measure the activity of the NMD pathway, which is regulated by eIF4A3. nih.gov Depletion of eIF4A3 in these systems typically leads to an increase in the expression of the reporter gene containing a premature termination codon. nih.gov

Advanced Imaging Techniques : Live-cell imaging and high-resolution microscopy are utilized to observe the subcellular localization of eIF4A3 and its role in dynamic cellular processes, although specific studies focusing on its impact on microtubule dynamics are more centered on its direct protein functions rather than the effects of an inhibitor. nih.govnih.gov

While there is research on other small molecule inhibitors of eIF4A3, such as T-595 and various 1,4-diacylpiperazine derivatives, the compound “this compound” is not mentioned in the retrieved scientific literature. acs.orgnih.gov

Therefore, it is not possible to generate the requested article focusing solely on “this compound” as no data exists in the public domain linking this specific compound to the outlined research methodologies.

Advanced Biological Model Systems

Genetically Engineered Mouse Models for In Vivo Functional Validation

Genetically engineered mouse models (GEMMs) are indispensable tools for dissecting the in vivo physiological and pathological functions of specific genes. For a protein like eIF4A3, which is integral to fundamental cellular processes, GEMMs allow researchers to observe the systemic and tissue-specific consequences of its altered expression or function in a living organism. Methodologies such as conditional knockouts, haploinsufficiency models, and compound mutant lines have been pivotal in validating the role of eIF4A3 in development and disease.

Conditional gene targeting, often utilizing the Cre-LoxP system, enables the deletion of a gene in specific cell types or at particular developmental stages. This approach is crucial for studying essential genes like Eif4a3, where a ubiquitous knockout would be embryonically lethal. For instance, crossing Eif4a3lox/lox mice with mice expressing Cre recombinase under a tissue-specific promoter (e.g., Emx1-Cre for radial glial cells in the cortex) allows for targeted gene deletion in specific neural lineages. nih.gov This strategy has been instrumental in uncovering the cell-autonomous roles of eIF4A3.

Haploinsufficient models, where one of two gene copies is inactivated, are particularly relevant for modeling human conditions like Richieri-Costa-Pereira syndrome (RCPS), which is caused by reduced, but not absent, levels of eIF4A3. nih.govnih.gov These models, which reduce eIF4A3 protein levels by approximately 50%, have successfully recapitulated key phenotypes of the human syndrome, including craniofacial abnormalities. nih.gov

Detailed research using these models has provided significant insights into the in vivo functions of eIF4A3:

Neurogenesis and Cortical Development: Studies using conditional heterozygous (Eif4a3 cHET) mice have demonstrated that eIF4A3 is essential for the development of the cerebral cortex. nih.gov Haploinsufficiency of Eif4a3 in cortical progenitors leads to microcephaly, impaired neurogenesis, and significant cell death. nih.gov Live imaging of neural progenitors from these models revealed that reduced eIF4A3 levels prolong the duration of mitosis, which in turn affects the fate and viability of the resulting progeny. nih.gov

Axon Development and Integrity: Beyond its role in progenitor cells, eIF4A3 has a distinct and essential function in post-mitotic neurons for axon development. nih.gov Research using conditional knockout (Eif4a3 cKO) mice in neurons showed severe defects in the formation of major commissural axonal tracts, such as the corpus callosum and anterior commissure. nih.govresearchgate.net Intriguingly, this function appears to be independent of other core exon junction complex (EJC) partners like MAGOH and RBM8A, which are not required for axon growth, highlighting a non-canonical role for eIF4A3. nih.govbiorxiv.org The axonal defects in Eif4a3 cKO mice precede and are independent of apoptosis. nih.gov

Craniofacial Development: To investigate the mechanisms behind RCPS, researchers have developed Eif4a3 haploinsufficient mouse models. These models exhibit altered fusion of the mandibular processes and micrognathia, mimicking the most common features of the syndrome. nih.gov The defects were shown to be caused by an autonomous requirement for eIF4A3 in neural crest cells (NCCs), as NCC-specific conditional haploinsufficiency produced similar craniofacial abnormalities. nih.gov These findings pinpoint defective NCC migration and differentiation as a key cellular mechanism underlying RCPS. nih.gov

The table below summarizes key genetically engineered mouse models developed to study eIF4A3 function in vivo.

| Mouse Model Type | Genetic Modification | Key Research Focus | Major Phenotypes Observed | Reference(s) |

| Conditional Heterozygous (cHET) | Emx1-Cre; Eif4a3lox/+ | Cortical Neurogenesis | Microcephaly, impaired neurogenesis, increased cell death, prolonged mitosis in progenitors. | nih.gov |

| Conditional Knockout (cKO) | Nex-Cre; Eif4a3lox/lox | Axon Development | Defective formation of commissural axonal tracts (corpus callosum, anterior commissure), impaired neuronal growth. | nih.govresearchgate.net |

| Haploinsufficient | Cmv-Cre; Eif4a3lox/+ | Craniofacial Development (RCPS model) | Altered mandibular process fusion, micrognathia, premature clavicle ossification. | nih.gov |

| Double Conditional Knockout (dcKO) | Nex-Cre; Eif4a3lox/lox; p53lox/lox | Axonal Growth vs. Apoptosis | Assessed axonal development in the absence of p53-mediated apoptosis to confirm that growth defects are independent of cell death. | biorxiv.org |

These in vivo studies using GEMMs have been crucial in validating the multifaceted roles of eIF4A3, from ensuring proper mitotic timing in neural progenitors to guiding the structural development of axonal tracts and craniofacial tissues. They provide a foundational understanding of the biological consequences of inhibiting eIF4A3 function.

Q & A

Q. What is the mechanism by which eIF4A3-IN-2 inhibits eIF4A3, and how does this affect nonsense-mediated mRNA decay (NMD)?

this compound binds to the allosteric region of eIF4A3, a DEAD-box RNA helicase, noncompetitively inhibiting its ATPase and helicase activities. This disrupts NMD, a quality control pathway that degrades mRNAs with premature termination codons. Methodologically, NMD inhibition can be validated using HEK293T cells transfected with NMD reporter constructs, where this compound treatment increases luciferase activity by ~3.2-fold .

Q. What cellular assays are appropriate for assessing this compound's impact on autophagy and NMD?

Key assays include:

- NMD Reporter Assays : Transfect cells with plasmids containing NMD-sensitive luciferase reporters and measure fluorescence/luminescence changes post-treatment .

- qPCR for NMD Targets : Quantify endogenous NMD-regulated transcripts (e.g., GADD34 or ATF4) to confirm pathway suppression .

- Autophagy Markers : Use Western blotting to monitor LC3-II accumulation or p62 degradation in the presence of lysosomal inhibitors .

Q. How can researchers validate the selectivity of this compound across DEAD-box helicase family members?

Perform comparative enzymatic assays (ATPase/helicase activity) using purified DEAD-box proteins (e.g., DDX41, eIF4A1). This compound shows high selectivity for eIF4A3 (IC₅₀ = 110 nM) with minimal off-target effects on related helicases .

Q. How to determine the appropriate concentration range for this compound in cell-based experiments?

Start with the IC₅₀ (110 nM) and test a range (10 nM–1 µM). Include cytotoxicity controls (e.g., MTT assays) to exclude nonspecific cell death. For NMD studies, 0.5–1 µM is effective in HEK293T reporter systems .

Advanced Research Questions

Q. How to resolve contradictions in this compound's effects between in vitro and in vivo models?

In vitro, this compound shows potent NMD inhibition (IC₅₀ = 110 nM), but in vivo efficacy depends on bioavailability and tissue penetration. Address discrepancies by:

Q. What considerations are needed when comparing (R)-eIF4A3-IN-2 to the parent compound?

The (R)-enantiomer exhibits reduced activity. Methodological steps include:

- Enantiomeric Purity : Confirm stereochemistry via chiral HPLC or X-ray crystallography.

- Enzymatic Assays : Compare ATPase inhibition (IC₅₀) between enantiomers in vitro. The (R)-form shows significantly weaker binding (Kd not reported) .

Q. How to optimize dosing regimens for this compound in preclinical cancer models?

- Maximum Tolerated Dose (MTD) : Determine via dose-escalation studies in rodents.

- Therapeutic Monitoring : Use biomarkers like NF-κB activity or circulating tumor cells to adjust dosing frequency. In breast cancer bone metastasis models, biweekly intraperitoneal injections (5 mg/kg) reduced osteolytic lesions .

Q. What molecular modeling approaches can predict this compound's binding interactions?

- Docking Studies : Model this compound into the eIF4A3 allosteric pocket using crystal structures (PDB: 4N85).

- Molecular Dynamics (MD) Simulations : Assess binding stability and key residue interactions (e.g., Asp401, Glu272) over 100-ns trajectories .

Q. How to address batch-to-batch variability in this compound activity?

Q. What strategies can confirm target engagement of this compound in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Measure eIF4A3 thermal stability shifts post-treatment.

- Drug Affinity Response Target Stability (DARTS) : Detect protease resistance of eIF4A3 in lysates incubated with this compound .

Data Analysis and Experimental Design

Q. How to design experiments assessing this compound's synergy with other NMD modulators?

Use combination index (CI) analysis:

Q. What statistical methods are critical for interpreting dose-response data in this compound studies?

- Nonlinear Regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Tukey’s Test : Compare multiple treatment groups in migration/invasion assays .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility of this compound studies across laboratories?

- Detailed Protocols : Publish step-by-step methods for enzymatic assays, including buffer compositions (e.g., 20 mM HEPES, 2 mM ATP).

- Data Transparency : Share raw data (e.g., luciferase readings, Western blot images) in supplementary materials .

Q. What ethical guidelines apply to in vivo studies using this compound?

Follow ARRIVE 2.0 guidelines:

- Randomization : Assign animals to treatment/control groups using random number generators.

- Blinding : Mask researchers during data collection and analysis to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.